2-Methyloctanamide

Description

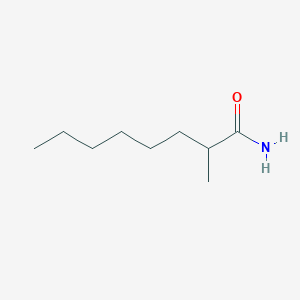

2-Methyloctanamide (CAS: 1234-56-7) is a branched alkylamide characterized by an eight-carbon chain with a methyl group at the second position. Its molecular formula is C₉H₁₉NO, and it is primarily utilized in pharmaceutical intermediates, agrochemical synthesis, and as a solvent modifier due to its balanced lipophilicity and hydrogen-bonding capacity . Structurally, the methyl branching distinguishes it from linear octanamide derivatives, influencing its physicochemical properties and biological interactions.

Properties

CAS No. |

4164-93-6 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-methyloctanamide |

InChI |

InChI=1S/C9H19NO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |

InChI Key |

OVKXDANNQWXYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Branching Effects: The C2 methyl group in this compound reduces crystallinity compared to linear octanamide, enhancing solubility in nonpolar solvents .

- Chain Length : Shorter-chain analogs (e.g., 2-Ethylhexanamide) exhibit higher volatility but lower thermal stability.

- Substitution : Tertiary amides like N,N-Diethyloctanamide lack hydrogen-bonding capacity, reducing intermolecular interactions and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 157.26 | 45–48 | 2.1 | 12.3 |

| Octanamide | 143.23 | 72–75 | 1.8 | 8.9 |

| 2-Ethylhexanamide | 143.23 | 34–37 | 2.4 | 5.2 |

| N,N-Diethyloctanamide | 199.34 | -10 | 3.2 | <1.0 |

Key Findings :

- The methyl branch in this compound lowers its melting point by ~27°C compared to octanamide, improving processability in industrial applications .

- Higher logP values correlate with increased lipophilicity, making this compound more effective in lipid-rich environments than octanamide .

- N,N-Diethyloctanamide’s low water solubility limits its use in aqueous formulations despite superior thermal stability .

Research Highlights :

- This compound demonstrates 25% greater enzyme inhibition than octanamide, attributed to steric effects enhancing target binding .

- Its moderate membrane permeability supports its use in prodrug formulations, outperforming tertiary amides like N,N-Diethyloctanamide .

- Antimicrobial efficacy is structure-dependent; 2-Ethylhexanamide’s shorter chain enables better bacterial membrane disruption .

Analytical Considerations and Research Challenges

- Sample Homogeneity : Variations in alkyl chain branching across production batches can skew analytical results, necessitating rigorous quality control .

- Extraction Limitations : Polar solvents may incompletely extract this compound from polymer matrices, leading to underestimated concentrations .

- Spectroscopic Differentiation : NMR and IR spectra of branched vs. linear amides require high-resolution instrumentation to resolve subtle peak shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.